molecular formula C17H16ClN5O3 B2357681 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide CAS No. 895019-23-5

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide

Cat. No. B2357681
CAS RN: 895019-23-5
M. Wt: 373.8
InChI Key: PKQTUAGOLPFGDZ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic aromatic organic compound . Pyrazolo[3,4-d]pyrimidines have been studied for their potential biological activities .

Scientific Research Applications

Antimicrobial and Anticancer Activity

A variety of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally similar to 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide, have demonstrated potential as antimicrobial and anticancer agents. Research by Hafez, El-Gazzar, and Al-Hussain (2016) found that certain pyrazolo[3,4-d]pyrimidine compounds exhibited higher anticancer activity than the reference drug doxorubicin. Additionally, El-Morsy, El-Sayed, and Abulkhair (2017) synthesized a series of similar compounds, revealing mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7 (Hafez, El-Gazzar, & Al-Hussain, 2016) (El-Morsy, El-Sayed, & Abulkhair, 2017).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, including structurally related compounds, have been identified as having affinity for A1 adenosine receptors. Harden, Quinn, and Scammells (1991) synthesized analogues of 1-methylisoguanosine, finding that certain substitutions enhanced receptor activity. This suggests the potential for developing compounds with specific pharmacological properties targeting adenosine receptors (Harden, Quinn, & Scammells, 1991).

Insecticidal and Antibacterial Potential

Research conducted by Deohate and Palaspagar (2020) involved the synthesis of pyrimidine linked pyrazol-3-yl amines, which were evaluated for insecticidal and antibacterial activity. This indicates the potential of pyrazolo[3,4-d]pyrimidine derivatives in developing new insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).

properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-dimethyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O3/c1-10(24)14(17(26)21(2)3)22-9-19-15-13(16(22)25)8-20-23(15)12-6-4-5-11(18)7-12/h4-9,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQTUAGOLPFGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)N(C)C)N1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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